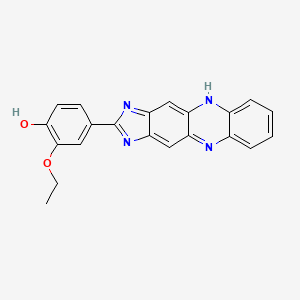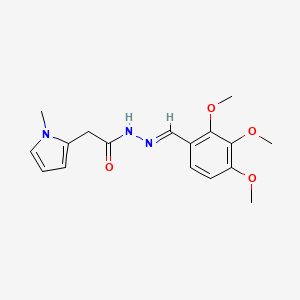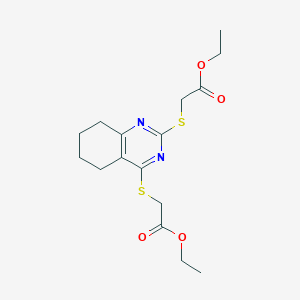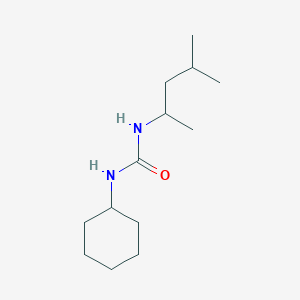
2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol can be achieved through a one-pot process. This involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature, yielding the product in 80-85%
Chemical Reactions Analysis
2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol undergoes various chemical reactions, including coordination with metal ions. For instance, it forms coordination complexes with uranyl (UO22+) and copper (Cu2+), which exhibit distinct absorption and emission spectra . The compound’s fluorescence increases upon binding with uranyl, while it is rapidly quenched with copper . Common reagents and conditions for these reactions include the use of metal salts and appropriate solvents.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biochemistry. It is used to study coordination complexes with metal ions, which can have implications for understanding metal-ligand interactions and developing new materials . Additionally, its unique fluorescence properties make it useful in spectroscopic studies .
Mechanism of Action
The mechanism of action for 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol involves its ability to form coordination complexes with metal ions. This interaction can lead to changes in the compound’s electronic structure, resulting in altered absorption and emission properties . The molecular targets include metal ions such as uranyl and copper, and the pathways involved are related to metal-ligand coordination chemistry.
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-(1H-imidazo(4,5-B)phenazin-2-YL)phenol include other derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol. These derivatives have been synthesized and characterized structurally, showing varying properties depending on the substituents attached to the phenol ring . The uniqueness of this compound lies in its specific coordination behavior with uranyl and copper ions, which is distinct from other derivatives .
Properties
CAS No. |
114991-91-2 |
|---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-ethoxy-4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C21H16N4O2/c1-2-27-20-9-12(7-8-19(20)26)21-24-17-10-15-16(11-18(17)25-21)23-14-6-4-3-5-13(14)22-15/h3-11,22,26H,2H2,1H3 |
InChI Key |
XAZWHQKZJLQYQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-Dichloro-5-(4-methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977058.png)
![3-Ethoxy-4-hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11977064.png)


![2,4-dibromo-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11977080.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11977081.png)
![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11977096.png)


![N-[1-(4-benzylpiperazin-1-yl)-2,2,2-trichloroethyl]benzamide](/img/structure/B11977116.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977122.png)
![diisopropyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977125.png)


